N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring substituted with a carboxamide group, a sulfonyl group, and two methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine ring is reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with biological macromolecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. Research may involve screening for activity against various diseases, such as cancer, infections, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects may be mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)piperidine-4-carboxamide
- 1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- N-(4-methylbenzyl)-1-(phenylsulfonyl)piperidine-4-carboxamide
Uniqueness
N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of both methylbenzyl and sulfonyl groups, which confer distinct chemical properties. These structural features may result in unique reactivity patterns and biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-17-7-9-19(10-8-17)15-23-22(25)20-11-13-24(14-12-20)28(26,27)16-21-6-4-3-5-18(21)2/h3-10,20H,11-16H2,1-2H3,(H,23,25) |
InChI Key |
BDYMNKZQCHDXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origin of Product |
United States |
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